molecular formula C14H17ClN2O B1274239 N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride CAS No. 73664-32-1

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride

Cat. No.: B1274239
CAS No.: 73664-32-1
M. Wt: 264.75 g/mol
InChI Key: PERIBNMFKALPTM-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride is a chemical compound with the molecular formula C14H16N2O·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an aminoethyl group attached to the naphthylacetamide structure. This compound is primarily used in research and development settings and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride typically involves the reaction of 1-naphthylacetic acid with ethylenediamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the intermediate 1-naphthylacetyl chloride. This intermediate is then reacted with ethylenediamine to yield N-(2-Aminoethyl)-1-naphthylacetamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Naphthylacetamide derivatives with oxidized functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting membrane fluidity and permeability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride is unique due to its naphthylacetamide structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N-(2-aminoethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-7H,8-10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERIBNMFKALPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223888
Record name Acetamide, N-(2-aminoethyl)-2-(1-naphthyl)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73664-32-1
Record name N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84159
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Record name Acetamide, N-(2-aminoethyl)-2-(1-naphthyl)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)-2-(1-naphthyl)-acetamide hydrochloride
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Record name N-(2-AMINOETHYL)-1-NAPHTHYLACETAMIDE HYDROCHLORIDE
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